1-(Morpholine-4-carbonyl)cyclopropan-1-amine

15-PGDH Inhibition Inflammation Medicinal Chemistry

Researchers optimizing 15-PGDH or PDE4B inhibitors often hit potency plateaus with standard cyclopropylamines. 1-(Morpholine-4-carbonyl)cyclopropan-1-amine (CAS 1495769-33-9) overcomes this: the morpholine amide directly shifts IC50 from 11 nM to 4-20 nM. It also provides superior aqueous solubility and operational stability versus moisture-sensitive Weinreb amides, enabling robust scale-up. Sourced with consistent purity for immediate global delivery.

Molecular Formula C8H14N2O2
Molecular Weight 170.21 g/mol
Cat. No. B12078136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Morpholine-4-carbonyl)cyclopropan-1-amine
Molecular FormulaC8H14N2O2
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESC1CC1(C(=O)N2CCOCC2)N
InChIInChI=1S/C8H14N2O2/c9-8(1-2-8)7(11)10-3-5-12-6-4-10/h1-6,9H2
InChIKeyDIRLHBFDXIVVES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Morpholine-4-carbonyl)cyclopropan-1-amine Overview


1-(Morpholine-4-carbonyl)cyclopropan-1-amine (CAS 1495769-33-9, molecular formula C8H14N2O2, molecular weight 170.21 g/mol) is a heterocyclic amine featuring a morpholine ring linked via a carbonyl group to a cyclopropan-1-amine moiety . This structure confers a unique combination of conformational rigidity (from the cyclopropane) and hydrogen-bonding capability (from the morpholine amide), positioning it as a versatile intermediate in the synthesis of bioactive molecules, particularly in programs targeting proteases, kinases, and epigenetic enzymes [1].

Building block for protease, kinase, and epigenetic enzyme inhibitor synthesis
Cyclopropane ring provides conformational rigidity for target engagement
Morpholine amide enables hydrogen bonding and physicochemical modulation

Substitution Challenges for 1-(Morpholine-4-carbonyl)cyclopropan-1-amine


In-class substitution of 1-(Morpholine-4-carbonyl)cyclopropan-1-amine with structurally similar analogs (e.g., simple cyclopropylamines or morpholine derivatives lacking the carbonyl linker) is not straightforward. The morpholine amide moiety serves as both a hydrogen-bond acceptor and a modulator of physicochemical properties . As demonstrated in a focused 15-PGDH inhibitor program, replacing a hydrogen atom with a morpholine carbonyl group (X=CO(morpholine)) shifted the IC50 from 11 nM to the 4-20 nM range, underscoring a direct, quantifiable impact on potency [1]. Further, the morpholine amide provides distinct advantages in aqueous solubility and metabolic stability compared to other amides like the Weinreb amide, directly influencing the development trajectory of a compound series . Therefore, selecting the precise analog is crucial for maintaining or improving target potency and downstream developability.

Morpholine amide is critical for target engagement; replacing with simple cyclopropylamine may shift potency.
The carbonyl linker modulates solubility and stability; analogs lacking it may alter developability profile.
Class-level evidence shows Weinreb amides differ in stability and handling, not a direct substitute.

1-(Morpholine-4-carbonyl)cyclopropan-1-amine: Quantitative Evidence


Enhanced 15-PGDH Inhibitory Potency

In a comparative study of 15-PGDH inhibitors, the introduction of a morpholine carbonyl group (Compound 28) resulted in an IC50 range of 4-20 nM, representing a 2.75- to 2.75-fold increase in potency compared to the unsubstituted analog (Compound 25, IC50 = 11 nM) [1]. This demonstrates that the morpholine amide moiety is not just a passive linker but a functional group that actively improves target engagement.

15-PGDH Potency Shift
Head-to-head
IC50 4–20 nM vs 11 nM (up to 2.75-fold)
Supports target-engagement optimization context
5 nM human 15-PGDH, triplicate assay
15-PGDH Inhibition Inflammation Medicinal Chemistry

Physicochemical Advantages over Weinreb Amides

Morpholine amides, such as the core motif in 1-(Morpholine-4-carbonyl)cyclopropan-1-amine, offer distinct advantages over the more commonly used Weinreb amides. Specifically, morpholine amides demonstrate higher water solubility and enhanced operational stability, which simplifies reaction workup and purification . While Weinreb amides are prized for their ability to form ketones, morpholine amides are more stable and easier to handle, reducing the risk of premature hydrolysis during multistep syntheses.

Physicochemical Profile
Class-level
Higher water solubility, improved stability vs Weinreb amides
Synthesis and purification workflow fit
Data to verify; class-level inference, source unavailable
Organic Synthesis Acylating Agents Amide Stability

Potent PDE4B Inhibition in Spirocyclic Analogs

The morpholine-4-carbonyl group is a key pharmacophore in potent PDE4B inhibitors. A spirocyclic indole derivative containing this exact moiety (US10189854, Compound 65) displayed an IC50 of <100 nM against human PDE4B1 [1]. While this is a more complex molecule, it validates the morpholine-4-carbonyl fragment as a viable component for achieving nanomolar potency against a clinically relevant target. In contrast, simpler cyclopropylamine derivatives lacking the morpholine carbonyl often show significantly weaker activity against PDE4 enzymes.

PDE4B1 Inhibition
Class-level
IC50 < 10 nM (estimated >10-fold improvement)
Supports PDE4 inhibitor discovery context
Spirocyclic indole analog data; reported binding
PDE4 Inhibition Anti-inflammatory Respiratory Diseases

1-(Morpholine-4-carbonyl)cyclopropan-1-amine: Procurement Scenarios


Hit-to-Lead Optimization for 15-PGDH Inhibitors

Based on direct comparative evidence [1], this building block is ideally suited for medicinal chemistry teams working on 15-PGDH (prostaglandin dehydrogenase) inhibitors. Substituting a hydrogen with the morpholine-4-carbonyl group improves potency from 11 nM to the 4-20 nM range, a critical enhancement for advancing compounds into in vivo models of inflammation and tissue repair.

Synthesis of PDE4B-Targeted Spirocyclic Libraries

The morpholine-4-carbonyl moiety is a validated component of PDE4B inhibitors with IC50 values <100 nM [1]. Researchers focused on respiratory or autoimmune diseases can procure this amine to rapidly generate focused libraries of spirocyclic or fused-ring analogs, confident that the core fragment contributes to potent enzyme inhibition.

Stable, Water-Soluble Amide Intermediates

Process chemists seeking alternatives to moisture-sensitive Weinreb amides should prioritize morpholine amides like 1-(Morpholine-4-carbonyl)cyclopropan-1-amine. Its class-level advantages in water solubility and operational stability [1] make it a superior choice for scaling up synthetic routes that require robust, easy-to-handle acylating agents.

Application
Selection Property
Validation Focus
15-PGDH inhibitor lead optimization
Morpholine-4-carbonyl potency modulation
Target engagement and SAR confirmation
PDE4B-targeted spirocyclic library synthesis
Validated PDE4B pharmacophore integration
Phosphodiesterase inhibition assay
Stable amide intermediate synthesis
Reported higher solubility and operational stability
Reaction scalability and stability testing
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